Lipophilic, Hydrogen-Bond-Enabled Scaffold versus 2-Isopropylthiazole (Lacking Nitrile)
The cyano group at position 5 endows 2-isopropylthiazole-5-carbonitrile with a substantially larger topological polar surface area (TPSA = 64.9 Ų) compared to the non-nitrile analog 2-isopropylthiazole (TPSA = 41.1 Ų) [1]. Concurrently, the predicted XLogP3 increases from 2.1 (2-isopropylthiazole) to 2.2 for the target compound, while the hydrogen bond acceptor count increases from 2 to 3 [1]. This combination of enhanced polarity and maintained lipophilicity makes the target compound a more balanced scaffold for optimizing both permeability and target engagement.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 64.9 Ų |
| Comparator Or Baseline | 2-Isopropylthiazole (TPSA = 41.1 Ų) |
| Quantified Difference | +23.8 Ų (58% increase) |
| Conditions | Predicted TPSA computed by Cactvs engine and reported in PubChem |
Why This Matters
Higher TPSA with maintained lipophilicity suggests improved solubility and binding profiles, which is critical for CNS drug design where balanced polarity is required.
- [1] 2-Isopropylthiazole (PubChem CID 85054) – Computed Properties. PubChem, accessed May 2026. View Source
